molecular formula C8H7ClFNO2 B11897511 2-((4-Chloro-3-fluorophenyl)amino)acetic acid

2-((4-Chloro-3-fluorophenyl)amino)acetic acid

Cat. No.: B11897511
M. Wt: 203.60 g/mol
InChI Key: PSSNPSGGLYDYNJ-UHFFFAOYSA-N
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Description

2-((4-Chloro-3-fluorophenyl)amino)acetic acid is an organic compound that features a chloro and fluoro substituted phenyl ring attached to an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chloro-3-fluorophenyl)amino)acetic acid typically involves the reaction of 4-chloro-3-fluoroaniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the carbon of the chloroacetic acid, displacing the chloride ion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration, due to the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-((4-Chloro-3-fluorophenyl)amino)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-3-fluorophenyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

  • 2-Chloro-6-fluorophenylacetic acid
  • 2-Fluorophenylacetic acid
  • 3-Chloro-4-fluorophenylacetic acid

Comparison: 2-((4-Chloro-3-fluorophenyl)amino)acetic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

2-(4-chloro-3-fluoroanilino)acetic acid

InChI

InChI=1S/C8H7ClFNO2/c9-6-2-1-5(3-7(6)10)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)

InChI Key

PSSNPSGGLYDYNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC(=O)O)F)Cl

Origin of Product

United States

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